molecular formula C28H35ClN2O2 B030749 Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-, ethyl ester CAS No. 1065604-70-7

Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-, ethyl ester

Cat. No. B030749
M. Wt: 467 g/mol
InChI Key: RALUUCLZSDKDJY-UHFFFAOYSA-N
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Patent
US08168784B2

Procedure details

Scheme 1 shows three synthetic routes used to prepare the aldehyde intermediate (2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-ene-1-carbaldehyde) (4) from (2E)-2-(hydroxymethylene)-4,4-dimethylcyclohexanone (1A). The aldehyde intermediate (4) can then be reacted with ethyl 4-(piperazin-1-yl)benzoate (4A) to provide ethyl 4-(4-((2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-en-1-yl)methyl)piperazin-1-yl)benzoate, which is hydrolyzed to provide 4-(4-((2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-en-1-yl)methyl)piperazin-1-yl)benzoic acid (6).
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O/C=C1/C(=O)CCC(C)(C)C/1.[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]2[CH2:24][CH2:23][C:22]([CH3:26])([CH3:25])[CH2:21][C:20]=2[CH:27]=O)=[CH:15][CH:14]=1.[N:29]1([C:35]2[CH:45]=[CH:44][C:38]([C:39]([O:41][CH2:42][CH3:43])=[O:40])=[CH:37][CH:36]=2)[CH2:34][CH2:33][NH:32][CH2:31][CH2:30]1>>[Cl:12][C:13]1[CH:14]=[CH:15][C:16]([C:19]2[CH2:24][CH2:23][C:22]([CH3:25])([CH3:26])[CH2:21][C:20]=2[CH2:27][N:32]2[CH2:31][CH2:30][N:29]([C:35]3[CH:36]=[CH:37][C:38]([C:39]([O:41][CH2:42][CH3:43])=[O:40])=[CH:44][CH:45]=3)[CH2:34][CH2:33]2)=[CH:17][CH:18]=1

Inputs

Step One
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O\C=C/1\C(CCC(C1)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=C(CC(CC1)(C)C)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCNCC1)C1=CC=C(C(=O)OCC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=C(CC(CC1)(C)C)CN1CCN(CC1)C1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.